2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
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Overview
Description
2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chlorophenyl group and the pyridazine ring imparts unique chemical properties to this compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent such as acetic anhydride to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
- 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
- 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxaldehyde
Uniqueness
2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structural features, such as the presence of both the chlorophenyl group and the pyridazine ring. These features contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H7ClN2O3 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17) |
InChI Key |
AAOHPBLDMKWOOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)Cl |
Origin of Product |
United States |
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